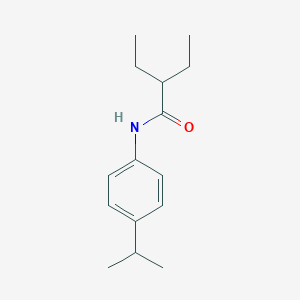
N-(3-chlorophenyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)naphthalene-2-sulfonamide, also known as N-(3-chloro-phenyl)-2-naphthalenesulfonamide (CNNS), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CNNS is a sulfonamide derivative and has been found to possess anti-inflammatory, antitumor, and antimicrobial activities.
Mecanismo De Acción
The exact mechanism of action of CNNS is not fully understood. However, studies suggest that CNNS exerts its anti-inflammatory and antitumor effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. CNNS has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, antitumor, and antimicrobial activities, CNNS has been found to possess other biochemical and physiological effects. Studies have shown that CNNS can inhibit the activity of carbonic anhydrase, an enzyme involved in acid-base balance and ion transport. CNNS has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNNS has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CNNS is also soluble in organic solvents such as DMSO and DMF, making it easy to prepare solutions for in vitro experiments. However, CNNS has some limitations as well. It has low water solubility, which can make it difficult to prepare aqueous solutions. Additionally, CNNS can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on CNNS. One potential area of study is the development of CNNS-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the use of CNNS as a potential anticancer agent. Further studies are needed to elucidate the exact mechanism of action of CNNS and to determine its potential toxicity and side effects in vivo. Overall, CNNS has shown promising therapeutic potential, and further research is warranted to explore its full range of applications.
Métodos De Síntesis
The synthesis of CNNS involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-naphthylamine in the presence of a base such as sodium carbonate. The reaction yields CNNS as a white crystalline solid with a melting point of 210-212°C.
Aplicaciones Científicas De Investigación
CNNS has been extensively studied for its potential therapeutic properties. In vitro studies have shown that CNNS exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CNNS has also been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, CNNS has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
Fórmula molecular |
C16H12ClNO2S |
|---|---|
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H12ClNO2S/c17-14-6-3-7-15(11-14)18-21(19,20)16-9-8-12-4-1-2-5-13(12)10-16/h1-11,18H |
Clave InChI |
QHNFZAVGWCPJBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)
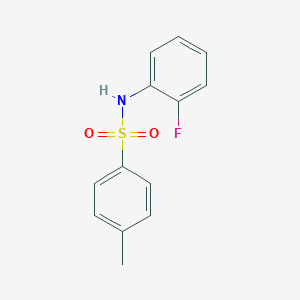

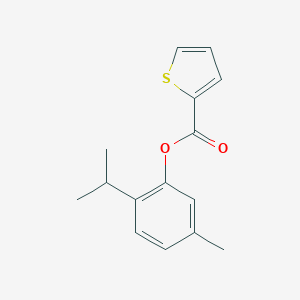

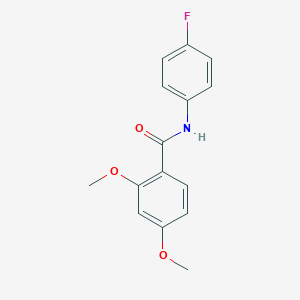
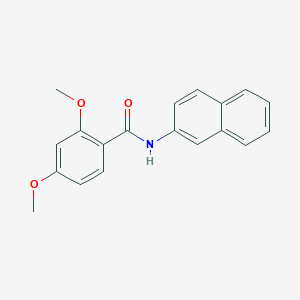

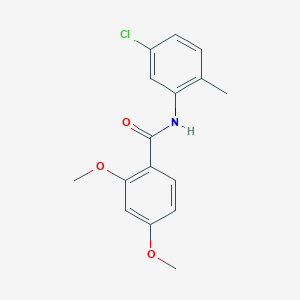
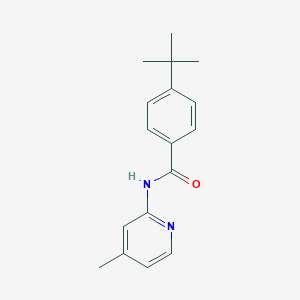
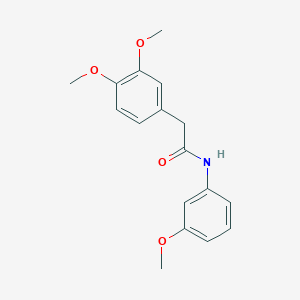
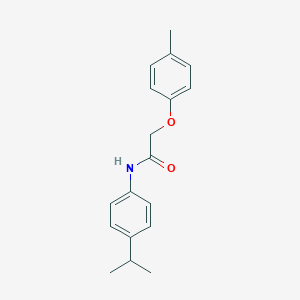
![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
